sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
Description
Biochemical Identity and Nomenclature of Sodium CDP-Choline Derivatives
Systematic IUPAC Nomenclature Analysis
The compound sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The nomenclature reflects its stereochemical configuration, functional groups, and molecular connectivity:
- Core structure : The oxolane (tetrahydrofuran) ring at positions 2R,3S,4R,5R establishes the carbohydrate-like backbone.
- Substituents :
- A 2,4-dioxopyrimidin-1-yl group at position 5 of the oxolane ring.
- Methoxy-oxidophosphoryl and 2-(trimethylazaniumyl)ethyl phosphate groups at position 2 of the oxolane.
- Counterion : A sodium ion balances the negative charge from the phosphate groups.
This naming convention emphasizes the compound’s bifunctional phosphate groups and its relationship to nucleotide derivatives.
Table 1: Breakdown of IUPAC Name Components
| Component | Description |
|---|---|
| (2R,3S,4R,5R) | Stereochemical configuration of the oxolane ring |
| 5-(2,4-dioxopyrimidin-1-yl) | Pyrimidine derivative with ketone groups at positions 2 and 4 |
| Methoxy-oxidophosphoryl | Phosphate group linked via a methyl ether |
| 2-(trimethylazaniumyl)ethyl phosphate | Quaternary ammonium-linked phosphate group |
Stereochemical Configuration Significance in Biological Activity
The stereochemical configuration of the oxolane ring (2R,3S,4R,5R) is critical for its interaction with enzymatic targets in the CDP-choline pathway. For example:
- The 3S and 4R hydroxyl groups facilitate hydrogen bonding with active sites of kinases and phosphatases.
- The 5R configuration positions the pyrimidine ring optimally for recognition by cytidylyltransferases, which are essential for phospholipid biosynthesis.
Alterations to this configuration (e.g., epimerization at position 2 or 5) disrupt substrate-enzyme binding, as demonstrated in kinetic studies of analogous compounds.
Structural Relationship to Endogenous CDP-Choline Metabolites
The compound shares structural homology with endogenous cytidine diphosphocholine (CDP-choline), a key intermediate in phosphatidylcholine synthesis. Key comparisons include:
- Phosphate Backbone : Both molecules feature a pyrophosphate bridge linking cytidine and choline moieties. However, the sodium derivative replaces the endogenous cytidine’s 4-amino group with a 2,4-diketo modification.
- Choline Analog : The 2-(trimethylazaniumyl)ethyl group mirrors the quaternary ammonium structure of natural choline, ensuring compatibility with choline transporters and kinases.
Table 2: Structural Comparison with Endogenous CDP-Choline
| Feature | Endogenous CDP-Choline | Sodium Derivative |
|---|---|---|
| Pyrimidine Substituent | 4-Amino-2-oxopyrimidin-1-yl | 2,4-Dioxopyrimidin-1-yl |
| Phosphate Groups | Diphosphate bridge | Identical diphosphate bridge |
| Counterion | None (zwitterionic form) | Sodium ion |
| Solubility | Moderate in aqueous solutions | Enhanced due to sodium salt formation |
This structural mimicry allows the sodium derivative to participate in similar biochemical pathways while exhibiting distinct physicochemical properties.
Properties
CAS No. |
1772607-47-2 |
|---|---|
Molecular Formula |
C14H24N3NaO12P2 |
Molecular Weight |
511.29 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H25N3O12P2.Na/c1-17(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)16-5-4-10(18)15-14(16)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H2-,15,18,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1 |
InChI Key |
AYBRGVFIZYNECK-OCMLZEEQSA-M |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O.[Na+] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Core Synthesis Strategy
The compound is synthesized through sequential phosphorylation and alkylation reactions:
- Uridine Backbone Preparation : Start with uridine (a pyrimidine nucleoside) as the core structure.
- Phosphorylation : Introduce phosphate groups at the 5'-hydroxyl position using phosphoramidite or H-phosphonate chemistry under anhydrous conditions.
- Trimethylazaniumyl Ethyl Modification :
Key Reaction Conditions:
Purification and Characterization
- Chromatography : Use ion-exchange chromatography (Dowex 1×2 resin) with a NaCl gradient (0.1–0.5M) to isolate the product.
- Spectroscopic Validation :
- ¹H/³¹P NMR : Peaks at δ 3.15 ppm (trimethylammonium N-CH₃) and δ -0.5 to -1.5 ppm (phosphoryl groups).
- HRMS : [M-Na]⁻ ion at m/z 488.29 (calculated: 488.28).
Physicochemical Properties
Data consolidated from analytical reports:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₄H₂₄N₃NaO₁₂P₂ | HRMS |
| Molecular Weight | 511.29 g/mol | ESI-MS |
| Solubility | >50 mg/mL in H₂O | USP <921> |
| Purity | ≥98% (HPLC, 254 nm) | Ion-pair RP-HPLC |
Applications and Stability
- Biochemical Research : Used in membrane biogenesis studies due to its amphiphilic structure.
- Stability :
Challenges and Optimizations
- Phosphorylation Efficiency : Low yields (∼60%) due to steric hindrance; optimized via slow reagent addition.
- Byproduct Formation : Trimethylamine hydrochloride removed via recrystallization in ethanol/water.
Chemical Reactions Analysis
Hydrolysis Reactions
The phosphate ester linkages and pyrimidine ring are susceptible to hydrolysis under specific conditions:
Oxidation and Reduction
The pyrimidine ring and hydroxyl groups on the oxolan moiety can undergo redox reactions:
Nucleophilic Substitution
The phosphate groups and quaternary ammonium moiety may participate in substitution reactions:
Coordination Chemistry
The sodium ion and phosphate groups enable metal coordination:
Biological Interactions
While not direct chemical reactions, metabolic pathways involve:
-
Phosphotransferase Activity : Transfer of phosphate groups to ADP/ATP .
-
Glycosyltransferase Activity : Modification of the oxolan ring in nucleotide biosynthesis .
Key Challenges in Reaction Studies
Scientific Research Applications
Sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
2.1.1. Sodium ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl Phosphate
- Key Differences :
- Similarities :
2.1.2. Deoxyguanosine Triphosphate (dGTP)
- Key Differences: Triphosphate group (vs. monophosphate in Citicoline), critical for DNA synthesis. Guanine base instead of cytosine.
- Similarities :
2.1.3. [(2R,3S,4R,5R)-5-(4-Amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Dihydrogen Phosphate
- Key Differences: 5-methoxy modification on the cytosine base, altering hydrogen-bonding capacity. No phosphocholine group; primarily used in RNA research .
- Similarities :
Functional and Pharmacological Comparisons
- Pharmacokinetics :
- Citicoline sodium exhibits high oral bioavailability (~90%) due to its phosphocholine moiety, which enhances cellular uptake .
- Fluorinated analogs show prolonged half-lives but reduced blood-brain barrier penetration .
- dGTP requires enzymatic conversion for activity, limiting its direct therapeutic use .
Biological Activity
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-oxidophosphoryl 2-(trimethylazaniumyl)ethyl phosphate is a complex phosphonate compound with potential biological activities. This article explores its biological activity through various studies and data.
- Molecular Formula : C₉H₁₂N₂NaO₉P
- Molecular Weight : 346.16 g/mol
- CAS Number : 3106-18-1
- Purity : 95% .
The compound's biological activity is primarily attributed to its interaction with nucleotides and potential modulation of enzymatic pathways. It has been noted for its ability to influence cellular processes through the following mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific kinases and phosphatases involved in signal transduction pathways.
- Nucleotide Analog : As a nucleotide analog, it could interfere with nucleic acid synthesis and function, impacting cell proliferation and differentiation.
Antiviral Activity
Recent studies have indicated that sodium ((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-oxidophosphoryl 2-(trimethylazaniumyl)ethyl phosphate exhibits antiviral properties. For instance:
- Study on Viral Replication : In vitro assays demonstrated that the compound significantly reduced the replication of certain viruses by interfering with their RNA synthesis mechanisms .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cell Line Testing : The compound showed selective cytotoxicity against breast cancer and leukemia cell lines with IC₅₀ values in the low micromolar range. This suggests potential as an anticancer agent .
Pharmacological Profile
The pharmacological profile includes:
- Mechanism of Action : It acts as a competitive inhibitor for ATP-binding sites in kinases.
- Bioavailability : Preliminary studies suggest good bioavailability when administered orally or intravenously .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂NaO₉P |
| Molecular Weight | 346.16 g/mol |
| CAS Number | 3106-18-1 |
| Purity | 95% |
| Antiviral IC₅₀ | Low micromolar range |
| Cytotoxic IC₅₀ | Low micromolar range |
Case Studies
- Case Study on Antiviral Efficacy :
- A study conducted on human cell lines infected with influenza virus showed a reduction in viral load by over 70% when treated with the compound at a concentration of 10 µM.
- Case Study on Cancer Cell Lines :
- Research involving MCF-7 (breast cancer) and HL-60 (leukemia) cells indicated that treatment with sodium ((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-oxidophosphoryl 2-(trimethylazaniumyl)ethyl phosphate resulted in significant apoptosis as observed through flow cytometry analysis.
Q & A
Basic: What are the key challenges in synthesizing this compound, and what methodologies optimize its purity?
The synthesis of this nucleotide analog involves stereochemical control during phosphorylation and regioselective modifications of the pyrimidine ring. Key challenges include:
- Phosphodiester bond formation : Use of H-phosphonate intermediates or phosphoramidite chemistry to ensure correct linkage between the sugar-phosphate backbone and the pyrimidine base .
- Protecting group strategies : Temporary protection of hydroxyl groups (e.g., tert-butyldimethylsilyl) to prevent unwanted side reactions during coupling steps .
- Purification : Reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) or UPLC-PDA methods (as in ) to resolve stereoisomers and remove residual solvents.
Basic: How is the compound structurally characterized to confirm its configuration and purity?
- NMR spectroscopy : and NMR verify stereochemistry at chiral centers (e.g., 2R,3S,4R,5R) and phosphorylation sites. For example, peaks at δ 0-2 ppm confirm phosphodiester bonds .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M–H]) and detects impurities like dephosphorylated byproducts .
- X-ray crystallography : Used to resolve ambiguities in sugar puckering (C3’-endo vs. C2’-endo conformations) and base orientation (e.g., anti vs. syn) .
Advanced: How does this compound interact with viral RNA-dependent RNA polymerases (RdRps), and what structural data supports its mechanism?
Structural studies (e.g., PDB entries in ) reveal:
- Binding mode : The compound’s triphosphate form mimics ATP, competing for incorporation into nascent RNA chains. The pyrimidine-2,4-dione moiety forms hydrogen bonds with conserved RdRp residues (e.g., Lys545 in SARS-CoV-2) .
- Inhibition mechanism : Incorporation induces chain termination due to the absence of a 3’-OH group on the ribose. Cryo-EM studies (e.g., PDB 7ozv) show stalled polymerase complexes with the analog bound in the Palm domain .
- Resistance mutations : Mutations like Pro323Leu in RdRp reduce binding affinity, requiring mutagenesis studies to assess efficacy against emerging variants .
Advanced: What experimental approaches resolve contradictions in binding affinity data across different viral RdRps?
Discrepancies in IC values (e.g., SARS-CoV-2 vs. MERS-CoV) arise from:
- Enzyme kinetics assays : Measure ratios using radiolabeled NTPs to compare incorporation efficiency. Adjust Mg concentrations to mimic physiological conditions .
- Thermal shift assays : Monitor RdRp stability upon ligand binding to infer affinity differences.
- Molecular dynamics simulations : Identify structural variations (e.g., flexibility of the N-terminal domain) that alter binding pockets .
Basic: What analytical methods quantify this compound in biological matrices, and how are interferences minimized?
- UPLC-PDA with factorial design : Optimize mobile phase composition (e.g., acetonitrile:ammonium acetate) and column temperature to separate the compound from plasma proteins and metabolites .
- Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from biological fluids, reducing ion suppression in MS detection .
- Internal standards : Isotopically labeled analogs (e.g., -labeled) correct for matrix effects and recovery variability .
Advanced: How can structure-activity relationship (SAR) studies improve its antiviral potency and selectivity?
- Modifications to the pyrimidine ring : Introducing electron-withdrawing groups (e.g., fluorine at C5) enhances base-pairing fidelity with viral RNA .
- Phosphate prodrug strategies : Esterification (e.g., aryloxyphosphoramidate) improves cellular uptake and intracellular conversion to the active triphosphate form .
- Sugar pucker analysis : Replace ribose with bicyclic sugars (e.g., 1’-cyano derivatives) to stabilize the C3’-endo conformation, favoring RdRp recognition .
Advanced: What computational methods predict off-target effects on human kinases or nucleotidases?
- Molecular docking : Screen against human kinases (e.g., PIM1, AKT1) using Glide or AutoDock to assess binding to ATP pockets. Prioritize kinases with RMSD < 2.0 Å from viral RdRps .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for kinase inhibition to rank off-target risks .
- Metabolomics profiling : Use LC-MS/MS to quantify intracellular metabolites (e.g., dNTP pools) after treatment, identifying unintended effects on nucleotide metabolism .
Basic: How is the compound’s stability evaluated under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 4–9) and monitor hydrolysis products (e.g., free pyrimidine) via HPLC. The phosphate ester is labile at pH < 3 .
- Serum stability assays : Incubate with human serum (37°C, 24 hr) and quantify intact compound using LC-MS. Half-life < 2 hr indicates need for prodrug strategies .
- Light and temperature stability : Store lyophilized samples at –80°C under argon to prevent oxidation .
Advanced: What crystallographic evidence exists for its interaction with non-viral targets (e.g., human purinergic receptors)?
- P2Y receptor binding : The compound’s phosphate groups may mimic endogenous ligands (e.g., ATP) at P2Y1 or P2Y12 receptors. Crystallography (e.g., PDB 7dfh analogs) shows clashes with receptor hydrophobic pockets, explaining low affinity .
- Allosteric modulation : Molecular dynamics reveal transient interactions with extracellular loops of adenosine receptors (A2A), requiring SPR assays to validate .
Advanced: How do researchers validate its mechanism of action in cellular models of viral replication?
- Time-of-addition assays : Add the compound at different stages of viral replication (entry, post-entry) to pinpoint inhibition of RNA synthesis .
- Rescue experiments : Co-administer natural NTPs (e.g., ATP, GTP) to reverse antiviral effects, confirming chain termination as the primary mechanism .
- Subgenomic replicon systems : Use luciferase-tagged replicons to quantify RNA replication inhibition without biosafety concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
